Methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a chemical compound with the CAS number 2613299-00-4. It is classified as an amino acid derivative and is notable for its potential applications in pharmaceutical research and development. The compound features a chiral center, which contributes to its biological activity and specificity in various applications.
This compound is synthesized through organic chemistry methods, primarily involving the manipulation of amino acids and aromatic compounds. It falls under the category of amino acid derivatives, specifically those that contain a methyl ester group, which enhances its solubility and bioavailability. The hydrochloride salt form indicates that it is often used in a stable, soluble form for laboratory and clinical applications.
The synthesis of methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride typically involves several steps:
The synthetic route may involve intermediate compounds that require purification through techniques such as column chromatography or recrystallization to ensure high purity levels.
The molecular formula of methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is , with a molecular weight of 243.73 g/mol. The structure includes:
The compound's structural representation can be visualized using molecular modeling software, which illustrates its three-dimensional conformation and spatial orientation.
Methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride can participate in various chemical reactions, including:
The reaction conditions (temperature, solvent, catalysts) must be optimized to achieve high yields and selectivity for desired products.
The mechanism of action for methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride largely depends on its interaction with biological targets. It may act as an inhibitor or modulator of enzyme activity due to its structural similarity to natural substrates.
Research indicates that compounds similar to this one can form covalent bonds with active site residues in enzymes, altering their functionality. This mechanism is critical in drug design for targeting specific biochemical pathways.
The compound exhibits typical behavior of amino acid derivatives, such as:
Methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride has several scientific uses:
This compound represents a significant interest area within medicinal chemistry due to its potential therapeutic applications and role in understanding biochemical pathways.
The synthesis of enantiomerically pure methyl(3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride hinges on precise stereocontrol at the C3 position. Key approaches include chiral pool utilization and asymmetric synthesis. One prominent method involves the resolution of racemic mixtures through diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives), achieving enantiomeric ratios exceeding 98:2 (S:R) [1] [3]. Alternatively, enzymatic resolution employing lipases or proteases selectively acylates the (R)-enantiomer of precursor esters, leaving the desired (S)-isomer for isolation [8].
Recent advances leverage chiral auxiliaries like (1R,2S)-norephedrine bound to β-keto ester intermediates. Subsequent stereoselective enolate alkylation with p-methylbenzyl halides yields the (3S)-configured backbone with >95% de after auxiliary removal and esterification . The stereochemical integrity is confirmed via chiral HPLC comparison with authentic standards and optical rotation measurements [1] [3].
Catalytic asymmetric hydrogenation represents a cornerstone for industrial-scale enantiomeric enrichment. Ru-BINAP complexes catalyze the hydrogenation of enamide precursors (e.g., (Z)-3-acetamido-4-(4-methylphenyl)but-2-enoate) under moderate H₂ pressure (50-100 bar), delivering the (3S)-β-amino ester with 90-99% ee . Optimization studies reveal that electron-donating substituents on the BINAP ligand enhance enantioselectivity for para-substituted aryl substrates.
Organocatalytic approaches employing MacMillan’s imidazolidinones facilitate α-functionalization of β-aryl aldehydes. Michael addition of nitromethane followed by Nef hydrolysis and reductive amination constructs the β-amino acid skeleton. Esterification and salt formation complete the synthesis with 88-93% ee, though further crystallization upgrades enantiopurity to >99% [8]. Key catalytic systems and their performance are compared below:
Table 1: Catalytic Systems for Enantiomeric Enrichment
| Catalyst Type | Substrate | Conditions | ee (%) | Ref |
|---|---|---|---|---|
| Ru-(S)-XylBINAP | Enamide ester | 80°C, 70 bar H₂ | 99 | |
| L-Proline-derived organocatalyst | β-Aryl aldehyde | RT, 48h | 88 | [8] |
| Rh-(R,R)-Et-DuPhos | β-Aryl enol acetate | 50°C, 20 bar H₂ | 95 |
Protecting group selection critically impacts yield and stereochemical fidelity. The primary amine functionality presents challenges due to nucleophilicity and potential racemization during esterification. tert-Butoxycarbonyl (Boc) protection demonstrates robustness during ester hydrolysis and coupling steps, with cleavage achieved under mild acidic conditions (e.g., HCl/dioxane) without epimerization [4] [8]. However, Boc requires anhydrous acidic conditions and generates gaseous byproducts.
Carbobenzyloxy (Cbz) protection offers orthogonal deprotection via hydrogenolysis but necessitates Pd/C catalysts and poses flammability risks at scale. Trityl (Trt) groups exhibit superior steric shielding for the amine, enabling high-yielding C-C bond formations (>90% yield), though cleavage with TFA generates trityl carbocation impurities complicating purification [4].
Table 2: Protecting Group Performance Comparison
| Group | Installation Yield (%) | Deprotection Method | Racemization Risk | Scale Suitability |
|---|---|---|---|---|
| Boc | 95 | HCl/dioxane | Low | High |
| Cbz | 92 | H₂/Pd-C | Moderate | Moderate |
| Trt | 85 | TFA/CH₂Cl₂ | Low | Low |
| Fmoc | 90 | Piperidine/DMF | High | Moderate |
Acid-labile trialkylsilyl groups (e.g., triethylsilyl) enable selective deprotection under near-neutral conditions, minimizing racemization in acid-sensitive intermediates [4].
Solvent selection profoundly influences reaction kinetics, crystallization efficiency, and environmental impact. Esterification of the precursor carboxylic acid employs methanol as both solvent and reactant, with trimethylchlorosilane (TMSCl) as an activating agent. This system achieves near-quantitative conversion at 25°C within 12-24 hours, eliminating energy-intensive reflux conditions [8]. Crucially, methanol doubles as the nucleophile, simplifying workup by concentration-induced crystallization of the hydrochloride salt.
For hydrogenation steps, tetrahydrofuran (THF) and ethyl acetate provide optimal solvent polarity for substrate solubility and catalyst activity. Ethyl acetate is preferred for its lower toxicity and ease of removal via distillation. Reagent stoichiometry studies reveal that 1.05 equiv. of TMSCl relative to the carboxylic acid minimizes silanol byproducts while ensuring complete esterification [8]. Key optimized parameters include:
Process intensification focuses on waste stream reduction and energy efficiency. The TMSCl/MeOH esterification generates volatile chlorotrimethylsilane (bp 57°C) and hexamethyldisiloxane byproducts, which are readily captured and recycled, reducing the process mass intensity (PMI) to <8 versus >15 for classical thionyl chloride methods [8]. Solvent recovery via fractional distillation achieves >95% methanol reuse.
Continuous-flow hydrogenation using immobilized Ru catalysts enhances sustainability:
Additionally, aqueous workup elimination in the hydrochloride crystallization step avoids salt-contaminated wastewater. Life-cycle analysis indicates a 40% reduction in cumulative energy demand versus traditional esterification routes employing gaseous HCl or H₂SO₄ [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8